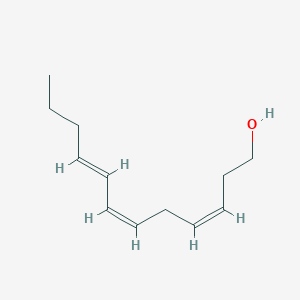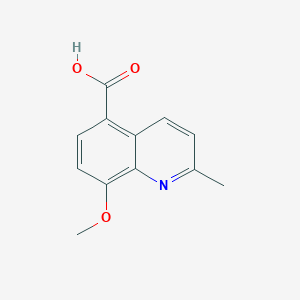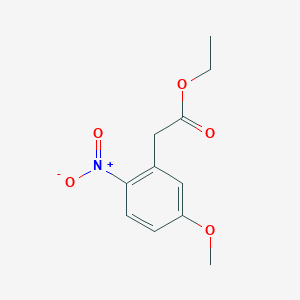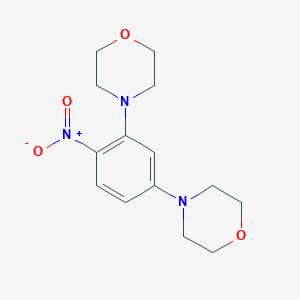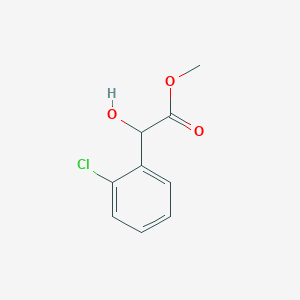
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Vue d'ensemble
Description
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the ortho position and a hydroxyl group is attached to the alpha carbon of the ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification of 2-(2-chlorophenyl)-2-hydroxyacetic acid
Reactants: 2-(2-chlorophenyl)-2-hydroxyacetic acid, methanol, and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled and condensed back into the reaction flask. This process helps drive the esterification to completion.
Procedure: The acid and methanol are mixed in the presence of the acid catalyst and heated under reflux for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ester.
-
Industrial Production Methods
- Industrial production of methyl 2-(2-chlorophenyl)-2-hydroxyacetate often involves similar esterification processes but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Usually performed in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Products: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Methyl 2-(2-chlorophenyl)-2-hydroxyacetate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine
Drug Development: Due to its structural similarity to certain bioactive molecules, it can be explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which methyl 2-(2-chlorophenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing hydrolysis or other transformations. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with the chlorine atom at the para position.
Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(2-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Positional Isomerism: The ortho position of the chlorine atom in methyl 2-(2-chlorophenyl)-2-hydroxyacetate can lead to different steric and electronic effects compared to its para or meta isomers.
Reactivity: The presence of both a hydroxyl group and a chlorine atom in close proximity can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBVQQIQSQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


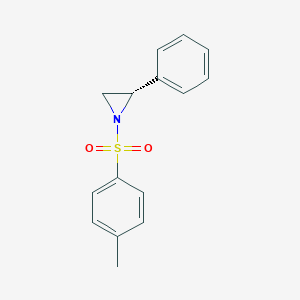
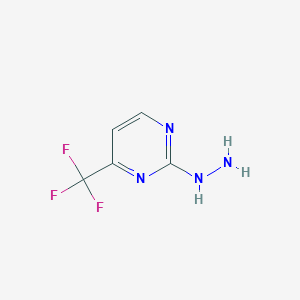
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
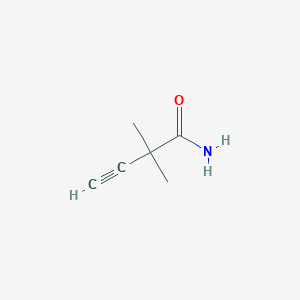
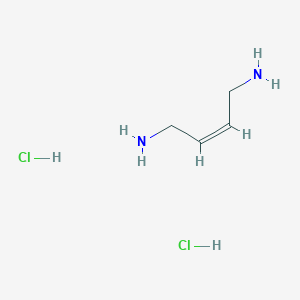
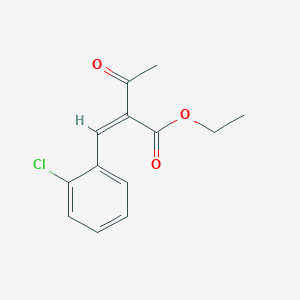
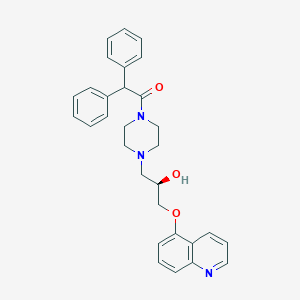
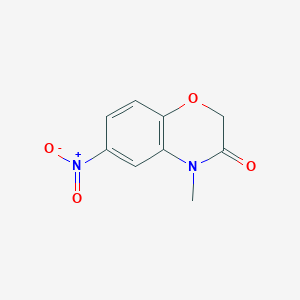
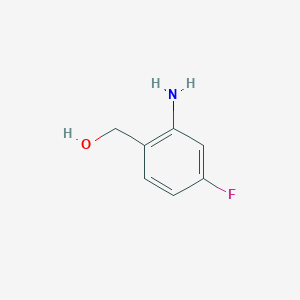
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
